molecular formula C22H36N2O4 B5059639 VE607

VE607

Cat. No.: B5059639
M. Wt: 392.5 g/mol
InChI Key: PQZRNQWHTLRBHA-UHFFFAOYSA-N
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Description

VE607 is a small-molecule inhibitor initially identified for its activity against SARS-CoV-1 in 2004 . It is composed of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607, mixed in a 1:1:2 ratio . This compound targets the receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein, stabilizing it in the "RBD-up" conformation, which prevents ACE2-mediated viral entry into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

VE607 is synthesized through a series of chemical reactions involving the formation of its three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607 . The specific synthetic routes and reaction conditions for each stereoisomer involve stereoselective synthesis techniques, which ensure the correct spatial arrangement of atoms within the molecule.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the stereoisomers .

Chemical Reactions Analysis

Types of Reactions

VE607 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Chemical Composition and Mechanism of Action

VE607 is composed of three stereoisomers, which have been shown to interact with the receptor binding domain (RBD) of the SARS-CoV-2 Spike protein. The compound stabilizes the Spike protein in its "up" conformation, which is essential for binding to the ACE2 receptor on host cells. This stabilization inhibits the virus's ability to enter human cells, making this compound a candidate for therapeutic intervention against COVID-19 .

Efficacy Against SARS-CoV-2

  • In Vitro Studies :
    • This compound demonstrated significant inhibitory effects against various pseudoviral particles expressing the Spike proteins from multiple variants of concern (VOCs), including Alpha, Beta, Gamma, Delta, and Omicron. The IC50 values for these interactions were found to be in the low micromolar range .
    • The compound was effective in reducing viral replication in vitro, showcasing its potential as a therapeutic agent against SARS-CoV-2 .
  • In Vivo Studies :
    • In experiments using K18-hACE2 mice, prophylactic treatment with this compound resulted in a 37-fold reduction in viral load in the lungs of infected mice. However, it did not prevent mortality associated with SARS-CoV-2 infection in this model .

Potential Applications in Drug Development

The findings regarding this compound's mechanism and efficacy suggest several applications:

  • Therapeutic Development : Given its ability to inhibit viral entry by stabilizing the Spike protein, this compound could serve as a lead compound for developing new antiviral drugs targeting SARS-CoV-2 and potentially other coronaviruses .
  • Combination Therapies : this compound may be explored in combination with other antiviral agents or vaccines to enhance overall efficacy against COVID-19 and its variants .

Case Study 1: this compound and SARS-CoV-1

This compound was initially characterized as an inhibitor of SARS-CoV-1. Research demonstrated that it could effectively prevent viral entry by disrupting the interaction between the Spike protein and ACE2 receptor, similar to its effects on SARS-CoV-2 .

Case Study 2: Mechanistic Insights

Further studies utilized in silico docking and mutational analysis to elucidate the binding dynamics of this compound at the RBD-ACE2 interface. Key residues critical for this compound's activity were identified, providing insights into how modifications might enhance its efficacy against emerging variants .

Data Summary

Application AreaFindingsReferences
Inhibition of Viral EntryStabilizes Spike protein in "up" conformation; inhibits ACE2 interaction ,
Efficacy Against VariantsEffective against multiple VOCs with low micromolar IC50 values ,
In Vivo Efficacy37-fold reduction in lung viral load in K18-hACE2 mice ,

Comparison with Similar Compounds

Key Properties :

  • Mechanism : Binds to the RBD-ACE2 interface, blocking conformational changes required for membrane fusion .
  • Efficacy : Inhibits pseudoviruses and authentic SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Omicron BA.1/BA.2) with IC50 values in the low micromolar (µM) range .
  • Safety Profile: No cytotoxicity observed in 293T-ACE2 and Vero-E6 cells at high concentrations (up to 100 µM) .

Table 1: Comparative Analysis of VE607 and Other Antiviral Agents

Compound Target Mechanism IC50 (SARS-CoV-2) Resistance Mutations Variant Efficacy
This compound Spike RBD-ACE2 interface Stabilizes "RBD-up" conformation 2.42 µM (D614G) Y505T Alpha, Beta, Gamma, Delta, Omicron
SSAA09E2 Spike protein Unknown Higher than this compound Not reported Limited data
CV3-1 Antibody Spike RBD Induces S1 shedding 0.02 µg/mL N/A (antibody) Reduced efficacy against VOCs
Paxlovid 3CL protease Inhibits viral replication 0.05 µM E166V, L50F Effective against Omicron
Remdesivir RNA polymerase Nucleotide analog 0.77 µM N/A (broad-spectrum) Reduced efficacy in late stages

Mechanistic Differences

This compound vs. SSAA09E2 :

  • This compound inhibits viral entry by stabilizing the RBD-up state, while SSAA09E2 (a less-studied compound) shows weaker pseudovirus inhibition .
  • This compound’s stereoisomers exhibit uniform efficacy, unlike SSAA09E2, which lacks detailed mechanistic data .

This compound vs. Monoclonal Antibodies (e.g., CV3-1): CV3-1 induces S1 subunit shedding, a mechanism absent in this compound . this compound retains activity against antibody-resistant variants (e.g., Omicron BA.1), whereas CV3-1’s efficacy diminishes due to RBD mutations .

This compound vs. Protease/Polymerase Inhibitors (e.g., Paxlovid, Remdesivir) :

  • This compound targets viral entry, while Paxlovid and Remdesivir act on post-entry replication .
  • This compound’s low µM IC50 is less potent than Paxlovid’s nM-range activity but offers a complementary mechanism .

Resistance Profiles

  • Paxlovid : Resistance linked to protease mutations (e.g., E166V), which are rare in clinical settings .

Pharmacokinetics

  • This compound : Achieves lung concentrations near IC50 (25 mg/kg dose) but requires 5–10× higher levels for complete viral suppression .
  • Paxlovid : Rapid systemic distribution with high bioavailability, enabling twice-daily dosing .

Biological Activity

VE607 is a small molecule that has garnered attention for its inhibitory effects on the SARS-CoV-2 virus, particularly by stabilizing the spike protein in a conformation that prevents viral entry into host cells. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various studies, and potential implications for therapeutic development.

This compound operates primarily by binding to the receptor binding domain (RBD) of the SARS-CoV-2 spike protein. This binding stabilizes the spike protein in its "up" conformation, which is crucial for interaction with the ACE2 receptor on host cells.

Key Findings:

  • Inhibition of Viral Entry : this compound demonstrated potent inhibition against SARS-CoV-1 and SARS-CoV-2 variants, with IC50 values reported in the low micromolar range (1.47 µM for SARS-CoV-1 and 3.06 µM for SARS-CoV-2) .
  • Stabilization of Spike Protein : The compound stabilizes the spike protein, preventing conformational changes necessary for viral fusion and entry into cells .
  • Unique Binding Characteristics : Unlike some neutralizing antibodies that induce shedding of the S1 subunit, this compound decreases shedding, suggesting a different mechanism of action that may involve allosteric inhibition .

In Vitro Studies

This compound has been tested using pseudoviral particles expressing SARS-CoV-1 and SARS-CoV-2 glycoproteins. The results showed significant inhibition of viral infection in ACE2-expressing 293T cells.

In Vivo Studies

In animal models, specifically K18-hACE2 mice, prophylactic treatment with this compound reduced viral replication in the lungs by approximately 37-fold but did not prevent mortality associated with SARS-CoV-2 infection . This indicates that while this compound is effective at reducing viral load, higher concentrations may be necessary for complete virologic control.

Table 1: Summary of this compound's Biological Activity

Study TypeVirus TypeIC50 (µM)Effect on Viral ReplicationObservations
In VitroSARS-CoV-11.47Significant inhibitionStabilizes spike protein
In VitroSARS-CoV-23.06Significant inhibitionCompetes with ACE2 binding
In VivoK18-hACE2 miceN/A37-fold reductionDid not prevent mortality

Case Study 1: Efficacy Against Variants

Research has shown that this compound maintains its inhibitory activity against various variants of concern (VOCs) such as D614G, Alpha, Beta, Gamma, Delta, and Omicron strains. This broad-spectrum efficacy is crucial for potential therapeutic applications as new variants emerge .

Case Study 2: Structural Insights

In silico docking studies have identified critical residues involved in this compound's binding to the RBD-ACE2 interface. Mutational analyses have confirmed these findings, highlighting Y505 as a key residue for this compound's activity .

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antiviral agent against COVID-19. Its unique mechanism of action, combined with its ability to stabilize the spike protein and inhibit viral entry, positions it as a valuable lead compound. Future research should focus on optimizing its pharmacokinetics and exploring combination therapies to enhance its efficacy in clinical settings.

Recommendations for Further Research:

  • Structure-Activity Relationship (SAR) Studies : To refine this compound's efficacy and reduce necessary dosages.
  • Clinical Trials : To evaluate safety and effectiveness in human populations.
  • Exploration of Combination Therapies : To assess synergistic effects with other antiviral agents.

Q & A

Basic Research Questions

Q. What is the proposed mechanism of VE607 in inhibiting SARS-CoV-2 viral entry?

this compound binds to the SARS-CoV-2 spike protein, stabilizing its receptor-binding domain (RBD) in the "up" conformation. This prevents conformational changes required for ACE2 receptor binding and viral entry into host cells. Methodologically, this was confirmed via cryo-EM, pseudotyped virus neutralization assays, and live-virus inhibition studies across multiple variants (Alpha to Omicron) .

Q. Which experimental models have validated this compound's antiviral activity?

Studies utilized:

  • In vitro : Pseudotyped VSV-G and SARS-CoV-2 spike-bearing viruses in HEK293T-ACE2 cells, with inhibition measured via luciferase-based infection assays (concentration range: 0–50 μM) .
  • In vivo : Mouse models infected with SARS-CoV-2, showing a 40-fold reduction in lung viral load after this compound treatment .

Q. What key findings distinguish this compound from other SARS-CoV-2 entry inhibitors?

this compound uniquely stabilizes the RBD "up" conformation, which is critical for broad-spectrum activity against variants. Unlike Paxlovid (protease inhibitor) or remdesivir (polymerase inhibitor), this compound targets viral entry mechanics, offering a complementary therapeutic strategy .

Q. How does this compound perform against SARS-CoV-2 variants of concern (VOCs)?

this compound demonstrated consistent inhibition across Alpha, Beta, Gamma, Delta, and Omicron variants in vitro, attributed to its RBD stabilization mechanism. EC₅₀ values remained stable (<5 μM) despite mutations in the spike protein .

Q. What are the recommended controls for assessing this compound's cytotoxicity in cell-based assays?

Include:

  • Untreated cells (baseline infection rate).
  • VSV-G pseudotyped virus as a non-SARS-CoV-2 control to confirm specificity.
  • Cell viability assays (e.g., MTT) at matching this compound concentrations to rule off-target cytotoxicity .

Advanced Research Questions

Q. How do this compound stereoisomers [(S,S), (R,R), (R,S)] influence antiviral efficacy?

Stereochemistry critically impacts activity:

  • (R,S)-VE607 : Most potent (IC₅₀ ~1 μM for SARS-CoV-2), with >90% inhibition at 10 μM.
  • (S,S)-VE607 : Moderate activity (IC₅₀ ~5 μM).
  • (R,R)-VE607 : Weakest inhibition (<20% at 50 μM). Methodological note: Dose-response curves and structural modeling suggest stereospecific interactions with spike protein hydrophobic pockets .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

In vitro studies show near-complete inhibition at high concentrations (>10 μM), while in vivo mouse models achieved only partial viral load reduction. Potential factors:

  • Bioavailability : this compound’s pharmacokinetics (e.g., tissue penetration, half-life) may limit in vivo efficacy.
  • Dosing regimen : Optimizing administration routes (e.g., inhaled vs. systemic) could improve target engagement .

Q. What methodological approaches are recommended for analyzing contradictory data on this compound's host-cell toxicity?

  • Parallel assays : Compare cytotoxicity (via lactate dehydrogenase release) and antiviral activity in the same cell line.
  • Time-course studies : Assess prolonged exposure effects (e.g., 72 hrs vs. 24 hrs).
  • Proteomics : Identify off-target pathways activated by this compound .

Q. Can this compound be combined with existing antivirals (e.g., Paxlovid) to enhance efficacy?

Preliminary data suggest additive/synergistic effects when combining entry inhibitors (this compound) with replication-phase inhibitors. Experimental design:

  • Checkerboard assays : Measure combination indices (CI) using the Chou-Talalay method.
  • In vivo validation : Test co-administration in ferret or hamster models .

Q. What strategies are proposed to optimize this compound's potency for clinical translation?

  • Structure-activity relationship (SAR) studies : Modify this compound’s phenyl-thiazole core to improve binding affinity.
  • Nanoformulation : Enhance solubility and lung tissue targeting via liposomal encapsulation.
  • Resistance profiling : Serial passaging of SARS-CoV-2 in this compound-treated cells to identify escape mutations .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRNQWHTLRBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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